molecular formula C16H19ClN2O2S B3845697 1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol

1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol

Cat. No.: B3845697
M. Wt: 338.9 g/mol
InChI Key: UPQJPKACZQYKDI-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol is a chemical compound with a complex structure that includes a chlorophenyl group, a dimethylpyrimidinyl group, and a sulfanylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenylmethanol intermediate through the reaction of 4-chlorobenzyl chloride with a suitable nucleophile.

    Pyrimidinyl Intermediate Synthesis: The 4,6-dimethylpyrimidin-2-thiol is synthesized separately through a series of reactions starting from 2,4,6-trimethylpyrimidine.

    Coupling Reaction: The final step involves the coupling of the chlorophenylmethanol intermediate with the pyrimidinyl thiol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the chlorophenyl group to a phenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methoxy]-3-(4-methylpyrimidin-2-yl)sulfanylpropan-2-ol
  • 1-[(4-bromophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol
  • 1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyridin-2-yl)sulfanylpropan-2-ol

Uniqueness

1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S/c1-11-7-12(2)19-16(18-11)22-10-15(20)9-21-8-13-3-5-14(17)6-4-13/h3-7,15,20H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQJPKACZQYKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(COCC2=CC=C(C=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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